4-(benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the benzylideneamino and cyclohexyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of benzaldehyde with 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol} + \text{benzaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and advanced analytical techniques ensures the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antioxidant activities.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The biological activities of 4-(benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol are attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the observed biological effects. The presence of the thiol group allows the compound to form covalent bonds with target proteins, enhancing its potency and specificity.
Comparison with Similar Compounds
4-(benzylideneamino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-(benzylideneamino)-5-methyl-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of a cyclohexyl group.
The unique combination of the benzylideneamino and cyclohexyl groups in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H18N4S |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[(E)-benzylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H18N4S/c20-15-18-17-14(13-9-5-2-6-10-13)19(15)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,18,20)/b16-11+ |
InChI Key |
GVAFEYZTHREACJ-LFIBNONCSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3 |
solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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